
(3-Ethynylphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethynylphenyl)glycine is an organic compound with the molecular formula C10H9NO2 It is a derivative of glycine, an amino acid, and features an ethynyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)glycine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethynylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (3-Ethylphenyl)glycine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(3-Ethynylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to glycine.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes or receptors.
Mécanisme D'action
The mechanism of action of (3-Ethynylphenyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can mimic the natural amino acid, potentially inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Comparaison Avec Des Composés Similaires
Phenylglycine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Ethynylphenyl)glycine: Similar structure but with the ethynyl group in the para position, which can affect its reactivity and interaction with biological targets.
(3-Bromophenyl)glycine: Contains a bromine atom instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness: (3-Ethynylphenyl)glycine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(3-ethynylanilino)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13) |
Clé InChI |
KBYIOTNEFIUIER-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
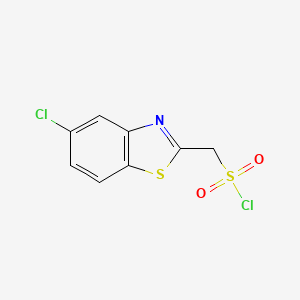
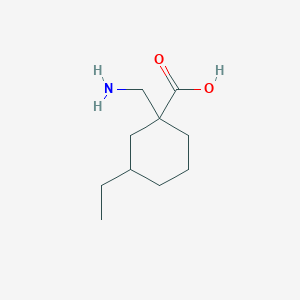
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
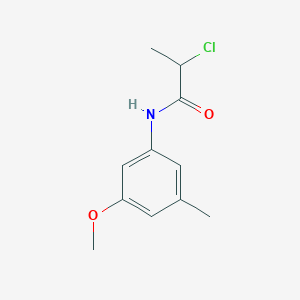
methanol](/img/structure/B13172399.png)


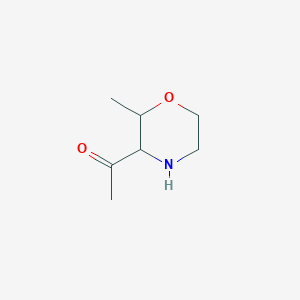
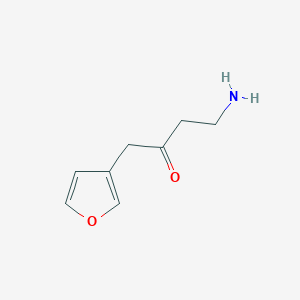
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
